molecular formula C23H22N4O2 B12616915 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile CAS No. 919533-68-9

4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile

Cat. No.: B12616915
CAS No.: 919533-68-9
M. Wt: 386.4 g/mol
InChI Key: PXCVJSBEEZSKHL-UHFFFAOYSA-N
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Description

4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile is an organic compound with a complex structure that includes an azo group, a benzonitrile group, and an aminophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by azo coupling with phenolic compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biological probe due to its azo group, which can undergo specific reactions in biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that exert specific effects. The compound’s structure allows it to interact with various pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]phenol
  • 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]aniline
  • 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzene

Uniqueness

4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzonitrile group distinguishes it from other similar compounds, providing unique properties that can be exploited in various applications.

Biological Activity

The compound 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile, a complex azo dye, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C24_{24}H24_{24}N4_{4}O2_{2}
  • Molecular Weight : 412.48 g/mol

This compound features an azo group (-N=N-) which is known for its role in various biological activities. The presence of the aminophenoxy and butoxy groups contributes to its solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the diazotization of an aniline derivative followed by coupling reactions with suitable phenolic compounds. The detailed synthetic pathway can be summarized as follows:

  • Diazotization : Aniline derivatives are treated with nitrous acid to form diazonium salts.
  • Coupling Reaction : The diazonium salt is then reacted with a phenolic compound to form the azo linkage.

Antitumor Activity

Recent studies have highlighted the antitumor properties of azo compounds similar to this compound. For instance, research indicates that derivatives containing phenolic structures exhibit significant cytotoxic effects against various cancer cell lines:

  • Case Study : A study reported that compounds derived from aminophenylarsonic acid demonstrated cytotoxic activity against human tumor cell lines such as M-HeLa (cervical carcinoma) and HuTu 80 (duodenal adenocarcinoma). The sodium salt of a related azo compound showed superior selectivity compared to standard chemotherapeutics like Tamoxifen and 5-fluorouracil .

The proposed mechanism for the antitumor activity includes:

  • Inhibition of Cell Proliferation : Azo compounds may interfere with DNA replication or repair mechanisms.
  • Induction of Apoptosis : They can trigger programmed cell death pathways in malignant cells.

Data Summary Table

Property Value
Molecular FormulaC24_{24}H24_{24}N4_{4}O2_{2}
Molecular Weight412.48 g/mol
SolubilitySoluble in organic solvents
Antitumor ActivityCytotoxic against M-HeLa, HuTu 80
Selectivity IndexSuperior to Tamoxifen

Safety and Toxicity

While exploring the biological activity, it is crucial to consider the safety profile of such compounds. Azo compounds can exhibit toxicity; thus, appropriate handling and safety measures are essential during synthesis and application.

Toxicological Data

  • Hazard Statements : Toxic if swallowed or in contact with skin; causes skin irritation.
  • Precautionary Measures : Use protective gloves and eyewear; avoid inhalation or skin contact.

Properties

CAS No.

919533-68-9

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

4-[[4-[4-(4-aminophenoxy)butoxy]phenyl]diazenyl]benzonitrile

InChI

InChI=1S/C23H22N4O2/c24-17-18-3-7-20(8-4-18)26-27-21-9-13-23(14-10-21)29-16-2-1-15-28-22-11-5-19(25)6-12-22/h3-14H,1-2,15-16,25H2

InChI Key

PXCVJSBEEZSKHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)OCCCCOC3=CC=C(C=C3)N

Origin of Product

United States

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